Increased Conformational Freedom and Hydrogen-Bond Capacity Through the Propanamide Linker
The target compound incorporates a propanamide spacer (CH2-CH2-CO-NH) between the phthalimide and 2,6-dimethylphenyl groups, which increases its rotatable bond count to 4 compared to only 1 rotatable bond in the direct N-linked analogue N-(2,6-dimethylphenyl)phthalimide [1]. Additionally, the secondary amide introduces a hydrogen bond donor (HBD count = 1) that is absent in the direct analogue (HBD = 0). The increased flexibility and donor capacity allow the compound to adopt binding conformations inaccessible to rigid analogues, a parameter demonstrated to be critical for optimal interaction with neuronal voltage-dependent sodium channel pharmacophores in phthalimide-based anticonvulsant design [2].
| Evidence Dimension | Rotatable bond count; Hydrogen bond donor count |
|---|---|
| Target Compound Data | Rotatable bonds: 4; HBD: 1 |
| Comparator Or Baseline | N-(2,6-dimethylphenyl)phthalimide: Rotatable bonds: 1; HBD: 0 |
| Quantified Difference | Δ Rotatable bonds = +3 (400% increase); Δ HBD = +1 (from 0 to 1) |
| Conditions | Computed by Cactvs 3.4.8.24 and PubChem 2.2; structural comparison based on SMILES |
Why This Matters
A threefold increase in rotatable bonds and the addition of a hydrogen bond donor directly impact binding pose diversity and target engagement, making the compound a more versatile scaffold for probing flexible binding pockets compared to its conformationally restricted analogue.
- [1] PubChem. (2025). Computed Properties for CID 1537670 (Target Compound) vs. 2-(2,6-Dimethylphenyl)isoindoline-1,3-dione (CAS 20730-99-8). National Center for Biotechnology Information. View Source
- [2] Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker. (n.d.). PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
